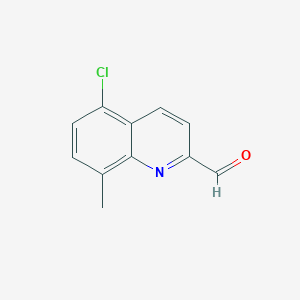

5-Chloro-8-methylquinoline-2-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H8ClNO |

|---|---|

Molecular Weight |

205.64 g/mol |

IUPAC Name |

5-chloro-8-methylquinoline-2-carbaldehyde |

InChI |

InChI=1S/C11H8ClNO/c1-7-2-5-10(12)9-4-3-8(6-14)13-11(7)9/h2-6H,1H3 |

InChI Key |

OWTGNTZOVIHGOI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)C=CC(=N2)C=O |

Origin of Product |

United States |

Advanced Synthetic Strategies for 5 Chloro 8 Methylquinoline 2 Carbaldehyde and Its Structural Analogues

Methodologies for Quinoline-2-carbaldehyde Core Synthesis

The formation of the quinoline-2-carbaldehyde framework is the foundational step. Several classical and modern synthetic methods are available, each with distinct mechanistic features and substrate requirements.

Vilsmeier–Haack Reaction as a Strategic Synthetic Route

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgwikipedia.org It can also be employed to construct the quinoline (B57606) ring itself while simultaneously introducing a formyl group. This reaction typically involves the use of a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃) to generate an electrophilic iminium salt, known as the Vilsmeier reagent. wikipedia.orgjk-sci.com

In the context of quinoline synthesis, the Vilsmeier-Haack reaction can proceed via the cyclization of N-arylacetamides. For instance, the reaction of an appropriately substituted N-arylacetamide with the Vilsmeier reagent (POCl₃/DMF) can lead to the formation of a 2-chloro-3-formylquinoline derivative. A study reported the synthesis of 2-chloro-3-formyl-8-methyl quinoline from o-methyl acetanilide (B955), demonstrating the utility of this approach for creating substituted quinolines. chemijournal.com The reaction proceeds by adding POCl₃ to a solution of the acetanilide in DMF at low temperatures, followed by heating to facilitate the cyclization and formylation. chemijournal.com This method is particularly effective for N-arylacetamides that have electron-donating groups.

The general mechanism involves the formation of the Vilsmeier reagent, which then acts as the electrophile in a cyclization-dehydration cascade with the acetanilide substrate, ultimately yielding the 2-chloroquinoline-3-carbaldehyde (B1585622). ijsr.net It is important to note that this route typically yields a 2-chloro-3-formylquinoline. To obtain the target 5-Chloro-8-methylquinoline-2-carbaldehyde, subsequent synthetic modifications would be necessary to move the formyl group from the C3 to the C2 position and to de-chlorinate at C2 while introducing a chlorine at C5, highlighting the complexity of multi-substituted quinoline synthesis.

Table 1: Vilsmeier-Haack Synthesis of Substituted Quinolines

| Starting Material | Reagents | Product | Yield (%) | Reference |

| N-Arylacetamides | POCl₃, DMF | 2-Chloro-3-formylquinolines | Moderate to Good | |

| o-Methyl acetanilide | POCl₃, DMF | 2-Chloro-3-formyl-8-methyl quinoline | High | chemijournal.com |

| Acetanilide | POCl₃, DMF | 2-Chloro-3-formyl quinoline | Not Specified | researchgate.net |

| Acetanilide Oximes | POCl₃, DMF | 6-Substituted-2-chloroquinoline-3-carbaldehydes | Not Specified | ijsr.net |

Cyclization Reactions and Their Mechanistic Implications

Classic cyclization reactions are fundamental to quinoline synthesis, providing diverse pathways to the quinoline core.

Friedländer Synthesis : This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde). wikipedia.orgjk-sci.com The reaction can be catalyzed by acids or bases and is a straightforward method for accessing polysubstituted quinolines. jk-sci.comnih.govresearchgate.net The mechanism can proceed through two primary pathways: an initial aldol (B89426) condensation followed by imine formation and cyclization, or an initial Schiff base formation followed by an intramolecular aldol reaction. wikipedia.org The choice of reactants directly dictates the substitution pattern of the resulting quinoline. To synthesize a quinoline-2-carbaldehyde derivative, a 2-aminobenzaldehyde could be condensed with a protected α-keto-acetaldehyde equivalent.

Skraup and Doebner-von Miller Syntheses : These are related acid-catalyzed reactions that use anilines as starting materials. In the Skraup synthesis, aniline (B41778) is heated with sulfuric acid, glycerol (B35011), and an oxidizing agent (like nitrobenzene) to produce quinoline. iipseries.orgnih.gov The reaction proceeds via the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation. iipseries.org The Doebner-von Miller reaction is more versatile and uses α,β-unsaturated aldehydes or ketones, which can be generated in situ from aldehydes or ketones. nih.gov These methods are powerful but can sometimes lack regioselectivity with substituted anilines.

Pfitzinger Reaction : A variation of the Friedländer synthesis, the Pfitzinger reaction uses isatin (B1672199) (or its derivatives) and a carbonyl compound under basic conditions to yield quinoline-4-carboxylic acids. iipseries.orgnih.gov While this method doesn't directly produce 2-carbaldehydes, it is a significant route to other functionalized quinolines.

Electrophilic Cyclization : Modern methods include the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov This reaction can be promoted by various electrophiles like iodine monochloride (ICl), bromine (Br₂), or phenylselenyl bromide (PhSeBr), leading to 3-functionalized quinolines under mild conditions. nih.gov Another approach involves the cyclization of 1-azido-2-(2-propynyl)benzene derivatives using electrophilic reagents or gold catalysts to form substituted quinolines. acs.org

Multi-component and Cascade Reaction Approaches

Modern synthetic chemistry emphasizes efficiency, atom economy, and operational simplicity, leading to the development of multi-component reactions (MCRs) and cascade reactions for quinoline synthesis. researchgate.netrsc.org These reactions allow for the construction of complex molecules like quinolines in a single step from three or more starting materials. rsc.org

An example is the three-component reaction between an aniline, an aldehyde, and an alkyne. A greener method has been developed using hydrochloric acid in water to catalyze the reaction between aniline derivatives, aldehyde derivatives, and phenylacetylene (B144264) to produce 2,4-diaryl-quinolines. ufms.br The proposed mechanism involves the formation of a Schiff base, followed by a Diels-Alder-type reaction with the alkyne and subsequent oxidation to the aromatic quinoline. ufms.br

Cascade reactions, where a series of intramolecular transformations occur sequentially without isolating intermediates, also provide efficient routes. For example, a copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid has been shown to directly synthesize 2-substituted quinolines. organic-chemistry.org Another approach involves aza-Wittig cascade reactions to form 2- and 3-substituted quinolines. nih.gov These advanced methods offer significant advantages in terms of step economy and the ability to generate diverse libraries of quinoline derivatives. rsc.org

Precision Functionalization for Chloro and Methyl Substituents

Once the quinoline core is established, or by using pre-functionalized starting materials, the next critical phase is the precise installation of the chloro and methyl groups at the C5 and C8 positions, respectively.

Regioselective Halogenation and Alkylation Strategies

The electronic nature of the quinoline ring dictates the regioselectivity of electrophilic substitution. The introduction of substituents at specific positions, such as C5 and C8, can be challenging and often requires tailored strategies.

Regioselective Halogenation : Direct halogenation of an 8-methylquinoline (B175542) presents a regiochemical challenge. However, the use of directing groups can provide a powerful solution. The C5-position of the quinoline ring is not typically the most reactive site for electrophilic attack. To overcome this, strategies involving remote C-H functionalization have been developed. For 8-substituted quinolines, particularly those with a directing group at the C8 position like an amide, regioselective C5-halogenation can be achieved. rsc.orgrsc.org Metal-free protocols have been established using inexpensive halogenating agents like trihaloisocyanuric acids (e.g., TCCA for chlorination) at room temperature. rsc.orgrsc.org These reactions proceed with high regioselectivity, providing the C5-halogenated product exclusively in many cases. rsc.org Another approach uses K₂S₂O₈ with sodium halides for C5-halogenation. researchgate.net For an 8-methylquinoline substrate, chlorination with trichloroisocyanuric acid (TCCA) has been shown to yield a mixture of the C5-chloro product and a di-chlorinated product. rsc.org

Regioselective Alkylation : Introducing the C8-methyl group is often best accomplished by starting the synthesis with a pre-functionalized aniline, such as o-toluidine (B26562) (2-methylaniline). Using this starting material in a classical quinoline synthesis like the Skraup or Doebner-von Miller reaction would lead to an 8-methylquinoline core, onto which further functionalization can be performed.

Stereochemical Considerations in Substituted Quinoline Synthesis

The target molecule, this compound, is achiral. However, stereochemistry becomes a crucial consideration when synthesizing its structural analogues or when chiral intermediates or catalysts are used in the synthetic pathway.

The development of asymmetric methods for quinoline synthesis allows for the creation of enantiomerically enriched products, which is of significant interest in medicinal chemistry. researchgate.net One approach is the use of chiral catalysts in classic reactions. For example, a chiral Ti(IV) complex has been used as a Lewis acid catalyst to promote an asymmetric inverse-electron-demand Diels-Alder reaction to produce asymmetric tetrahydroquinoline derivatives with moderate to high enantioselectivity. nih.govacs.org

Furthermore, many natural and synthetic quinoline-based compounds are chiral, and their biological activity is often stereospecific. Quinine itself, a famous quinoline alkaloid, is used as a chiral ligand or catalyst in numerous asymmetric reactions, such as the Sharpless asymmetric dihydroxylation. wikipedia.org The synthesis of chiral ligands containing quinoline motifs is an active area of research, as these ligands can be used in metal-catalyzed asymmetric transformations. researchgate.netthieme-connect.com Therefore, while the specific target compound is achiral, the broader field of substituted quinoline synthesis is deeply intertwined with stereochemical control to access a wider range of biologically active structural analogues.

Emerging and Sustainable Synthetic Protocols

The quest for greener and more efficient chemical transformations has spurred the development of innovative synthetic strategies that minimize waste, avoid harsh reaction conditions, and utilize readily available starting materials. In the context of quinoline synthesis, this has led to a surge in research on transition-metal-free catalysis, as well as photocatalytic and electrocatalytic methods. These approaches offer significant advantages over classical methods, which often rely on toxic reagents, high temperatures, and expensive metal catalysts.

Transition-Metal-Free Catalysis in Quinoline Formation

The reliance on transition metals in traditional cross-coupling and cyclization reactions for quinoline synthesis has prompted the exploration of metal-free alternatives to circumvent issues of cost, toxicity, and metal contamination in the final products. acs.org Organocatalysis and iodine-mediated reactions have emerged as powerful tools in this domain, offering mild and environmentally benign pathways to functionalized quinolines. nih.govorganic-chemistry.org

A notable metal-free approach involves the tandem cyclization of 2-styrylanilines with 2-methylquinolines. researchgate.netnih.govresearchgate.net This strategy is significant as it can potentially lead to the formation of quinoline-2-carbaldehyde as an intermediate. researchgate.netresearchgate.net The reaction proceeds through the oxidation of the C(sp³)–H bond of the methyl group to an aldehyde, followed by cyclization. researchgate.netresearchgate.net

Another prominent transition-metal-free method is the iodine-mediated oxidative annulation. These reactions can be performed under solvent-free mechanochemical conditions, offering an environmentally benign route to multi-substituted quinolines. mdpi.com The electrophilic cyclization of N-(2-alkynyl)anilines using molecular iodine or other iodine sources provides a mild and regioselective synthesis of 3-haloquinolines, which are versatile intermediates for further functionalization. nih.gov The reaction conditions are generally mild and tolerate a wide range of functional groups. nih.gov

The Friedländer synthesis, a classical method for quinoline formation, has also been adapted to operate under organocatalytic or even catalyst-free conditions in green solvents like water. nih.govorganic-chemistry.orgwikipedia.orgorganic-chemistry.org These modifications enhance the sustainability of this well-established reaction.

| Entry | Reactants | Catalyst/Reagent | Solvent | Conditions | Product | Yield (%) | Reference |

| 1 | 2-Styrylaniline, 2-Methylquinoline | TBHP | 1,4-Dioxane | 120 °C, 12 h | 2-(Quinolin-2-yl)quinoline derivative | 81 | researchgate.netresearchgate.net |

| 2 | 2-Methylquinoline | TBHP | 1,4-Dioxane | 120 °C, 12 h | Quinoline-2-carbaldehyde | 87 | researchgate.netresearchgate.net |

| 3 | o-Aminothiophenol, 1,3-Ynone derivative | I₂ | DMF | Room temperature, 1 h | Substituted quinoline | 92 | nih.gov |

| 4 | N-(4-Methyl-2-pent-1-ynylphenyl)acetamide | I₂ | CH₃CN | Room temperature, 1 h | 3-Iodo-6,8-dimethyl-4-propylquinoline | 85 | rsc.org |

| 5 | N-(2-Ethynylaniline) derivative, Enyne | I₂ | Mechanochemical | Grinding, room temperature | 3-Iodo-2-substituted quinoline | up to 89 | mdpi.com |

| 6 | 2-Aminobenzaldehyde, Ketone | None | Water | 70 °C, 3 h | Polysubstituted quinoline | 97 | organic-chemistry.org |

| 7 | 2-Aminobenzyl alcohol, Ketone | Organocatalyst | DMSO | Room temperature | Substituted quinoline | - | researchgate.net |

Photocatalytic and Electrocatalytic Transformations

Harnessing the power of light and electricity offers novel and sustainable avenues for chemical synthesis. Photocatalysis and electrocatalysis provide green alternatives to traditional methods by enabling reactions under mild conditions, often at room temperature, and reducing the reliance on stoichiometric reagents. rsc.orgrsc.orgorganic-chemistry.org

Visible-light-mediated photocatalysis has emerged as a powerful tool for the synthesis of quinoline derivatives. rsc.orgorganic-chemistry.org For instance, the photocatalytic synthesis of polysubstituted quinolines from 2-vinylarylimines has been achieved using organic dyes as photosensitizers. mdpi.com This method involves the one-electron oxidation of the imine substrate, which triggers an electrocyclization to form the quinoline ring. Another approach utilizes visible-light-induced radical reactions of vinyl azides with α-carbonyl benzyl (B1604629) bromides, catalyzed by iridium complexes, to afford polysubstituted quinolines in good yields. researchgate.net Furthermore, quinolin-2(1H)-ones can be synthesized from quinoline N-oxides in a highly atom-economical photocatalytic process with low catalyst loading. rsc.org

Electrocatalysis provides another sustainable platform for quinoline synthesis. An iodide-mediated electrochemical C(sp³)-H cyclization has been developed for the synthesis of quinazolinone-fused N-heterocycles. researchgate.net While not directly forming simple quinolines, this method highlights the potential of electrochemistry in constructing complex heterocyclic systems under mild, metal-free conditions. The electrochemical approach often avoids the use of chemical oxidants, with the anode performing the oxidative transformations. researchgate.net

| Entry | Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| 1 | Quinoline N-oxide | Visible light, photocatalyst (e.g., organic dye) | Quinolin-2(1H)-one | High | rsc.org |

| 2 | N-Ethoxyquinolinium salt, Formamide | Visible light (blue LED), Q₁ photocatalyst, K₂S₂O₈, NaHCO₃ | Quinoline-2-carboxamide derivative | 55-78 | organic-chemistry.org |

| 3 | 2-Vinyl azide, α-Carbonyl benzyl bromide | Visible light (blue LED), Ir(ppy)₃, K₂HPO₄, 18-crown-6 | Polysubstituted quinoline | 40-78 | researchgate.net |

| 4 | N-Heteroaromatic methyl derivative, 2-Aminobenzamide | Iodine-mediated electrochemical C(sp³)-H cyclization | Quinazolinone-fused N-heterocycle | Good-Excellent | researchgate.net |

| 5 | N-Aryl-2-alkenylaniline | Visible light, Ir photocatalyst | Substituted quinoline | - | mdpi.com |

| 6 | N-Tosyl-2-alkynylaniline | Visible light, photocatalyst-free, cascade sulfonylation/cyclization | Quinoline-2,4-dione | - | rsc.org |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 5 Chloro 8 Methylquinoline 2 Carbaldehyde Derivatives

Mechanistic Pathways of Quinoline (B57606) Ring Functionalization

The functionalization of the quinoline ring is a cornerstone of heterocyclic chemistry, proceeding through various mechanistic pathways. The specific route is dictated by the reagents, catalysts, and the electronic nature of the quinoline substrate itself. For a molecule like 5-Chloro-8-methylquinoline-2-carbaldehyde, several key mechanisms are pertinent.

The functionalization of quinolines often involves the formation of distinct intermediates and transition states that determine the final product. In transition metal-catalyzed C-H functionalization reactions, which are a primary method for modifying the quinoline core, cyclometallated complexes are key intermediates. nih.gov For instance, in reactions involving 8-methylquinolines, the nitrogen atom acts as a chelating directing group, enabling the formation of stable five-membered cyclometallated complexes with transition metals like rhodium or palladium. nih.govresearchgate.net This pre-organization lowers the activation energy for the cleavage of a C-H bond, typically on the 8-methyl group, leading to selective functionalization. researchgate.net

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to elucidate these pathways, revealing five-membered rhodacycle and palladacycle species as crucial intermediates in catalytic cycles. For C-H functionalization at other positions, such as the C2 position, the reaction can proceed through intermediates formed by the coordination of the catalyst to the quinoline nitrogen. Nickel-catalyzed C2-arylation, for example, is compatible with various functional groups, including chloro and methoxy (B1213986) substituents. nih.gov

In the absence of metal catalysts, reactions like nucleophilic aromatic substitution or electrophilic attack proceed through different intermediates. Electrophilic attack on the quinoline ring typically forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. Nucleophilic attack, particularly at the electron-deficient C2 or C4 positions, results in the formation of a negatively charged Meisenheimer-type intermediate. nih.gov The stability of these intermediates is heavily influenced by the substituents present on the ring.

Beyond traditional polar mechanisms, electron transfer (ET) processes and radical pathways are increasingly recognized in quinoline functionalization. These pathways are particularly relevant for reactions that are difficult to achieve through conventional ionic routes.

Recent studies on the C-H fluorination of quinolines have proposed a concerted mechanism involving a fluoride-coupled electron transfer. nih.gov In this process, a single-electron transfer from the quinoline to a suitable radical cation generates a radical intermediate. nih.gov This pathway avoids the high-energy Meisenheimer intermediate that would be formed in a traditional nucleophilic attack by fluoride. nih.gov Natural bond orbital (NBO) analysis of the transition state for such reactions confirms a significant charge transfer process occurs concurrently with bond formation, indicating a coupled electron-transfer event. nih.gov

Radical pathways have also been harnessed for C2-alkylation and amination of quinoline N-oxides. For instance, the nickel-catalyzed C2 amination of quinoline-N-oxide with cyclic amines is proposed to involve a proton-coupled electron transfer (PCET) between the amine and a silver carbonate oxidant. nih.gov This generates an amine N-radical, which then participates in the catalytic cycle. Similarly, radical-induced rearrangements have been used to synthesize complex quinoline derivatives from other heterocyclic systems.

Influence of Substituents on Quinoline Reactivity and Regioselectivity

The reactivity and the site of chemical attack on the this compound molecule are profoundly governed by the interplay of the electronic and steric effects of its three substituents.

The chloro and methyl groups are positioned on the carbocyclic (benzene) ring of the quinoline system, where they exert opposing electronic effects.

5-Chloro Group: The chlorine atom is an electron-withdrawing group (EWG) due to its high electronegativity (inductive effect, -I), which deactivates the ring towards electrophilic substitution. However, through resonance (+R effect), its lone pairs can donate electron density to the ring, directing incoming electrophiles to the ortho and para positions. In the context of the quinoline ring, which is already deactivated towards electrophiles, the strong deactivating inductive effect of the chloro group at C5 further reduces the reactivity of the benzene (B151609) portion of the molecule.

8-Methyl Group: The methyl group is an electron-donating group (EDG) through an inductive effect (+I) and hyperconjugation. It activates the ring system towards electrophilic attack. The 8-methyl group in quinolines is well-documented as a directing group for C(sp³)–H functionalization reactions, where the nitrogen atom chelates a metal catalyst, bringing it into proximity with the methyl group's C-H bonds. nih.govresearchgate.netinformahealthcare.com

The combined effect of these two groups on the benzene ring is a complex balance. The activating methyl group at C8 and the deactivating chloro group at C5 create a push-pull system. For any further electrophilic substitution on the carbocyclic ring, the remaining C6 and C7 positions would be influenced by both groups, with the directing power of the activating methyl group likely being significant. Electrochemical studies on related methylated quinolines show that the presence of a methyl group facilitates oxidation. mdpi.com

The carbaldehyde (formyl) group at the C2 position has a dominant influence on the reactivity of the heterocyclic (pyridine) ring.

Electronic Effects: As a strong electron-withdrawing group, the carbaldehyde moiety significantly deactivates the quinoline ring, especially the pyridine (B92270) part, towards electrophilic attack. Conversely, it strongly activates the C2 position for nucleophilic attack. This makes the attached chloro group in related 2-chloroquinoline-3-carbaldehydes susceptible to nucleophilic substitution by various nucleophiles like amines, thiols, and alkoxides. rsc.orgnih.gov

Reactivity of the Aldehyde: The aldehyde group itself is a reactive functional handle. It readily undergoes a variety of transformations, providing a gateway to a vast array of derivatives. Common reactions include:

Condensation Reactions: It can react with primary amines or hydrazines to form Schiff bases (imines) or hydrazones, respectively. rsc.orgchemijournal.com

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride. rsc.org

Oxidation: It can be oxidized to a carboxylic acid.

Wittig and Related Reactions: It can be converted to an alkene.

Knoevenagel and Aldol (B89426) Condensations: It can react with active methylene (B1212753) compounds to form new C-C bonds. researchgate.net

The presence of this versatile group at C2 allows for extensive derivatization, enabling the synthesis of fused heterocyclic systems and other complex molecular architectures. researchgate.net

Kinetic and Thermodynamic Aspects of Quinoline Transformations

The kinetic and thermodynamic parameters of reactions involving this compound are dictated by the stability of intermediates and transition states, which are in turn influenced by the substituents.

Kinetic Control: The rate of reaction is often the determining factor in product distribution. For electrophilic substitution on the quinoline ring, the presence of the strongly deactivating carbaldehyde and moderately deactivating chloro group would significantly slow the reaction rate compared to unsubstituted quinoline. Conversely, the rate of nucleophilic substitution at the C2 position (if a leaving group were present) would be enhanced by the electron-withdrawing carbaldehyde. In multicomponent reactions involving the aldehyde, the rate-determining step is often the initial nucleophilic attack on the carbonyl carbon or a subsequent cyclization step. For instance, in the Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines, the reaction is kinetically second-order, with the reaction between the Vilsmeier reagent and the anilide substrate being the rate-determining step. researchgate.net

Data Tables

Table 1: Predicted Influence of Substituents on the Reactivity of the this compound Core

| Substituent | Position | Electronic Effect | Predicted Impact on Reactivity |

| -Cl | 5 | Inductive: -I (withdrawing)Resonance: +R (donating) | Deactivates the carbocyclic ring towards electrophilic attack. |

| -CH₃ | 8 | Inductive: +I (donating)Hyperconjugation | Activates the carbocyclic ring towards electrophilic attack; directs C(sp³)-H functionalization. |

| -CHO | 2 | Inductive: -I (withdrawing)Resonance: -R (withdrawing) | Strongly deactivates the entire ring (especially pyridine part) to electrophilic attack; activates C2 for nucleophilic attack. |

Table 2: Common Reactions Involving the Carbaldehyde Moiety

| Reaction Type | Reagent(s) | Product Type |

| Condensation | Primary Amines (R-NH₂) | Schiff Base / Imine |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol |

| Nucleophilic Addition | Grignard Reagents (R-MgBr) | Secondary Alcohol |

| Wittig Reaction | Phosphonium Ylides | Alkene |

| Knoevenagel Condensation | Active Methylene Compounds | α,β-Unsaturated Compound |

Advanced Spectroscopic and Crystallographic Characterization in Quinoline Research

High-Resolution Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular framework of 5-Chloro-8-methylquinoline-2-carbaldehyde. Each technique provides a unique piece of the structural puzzle, and together they offer a complete picture of the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Experiments)

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of a compound like this compound, the aldehyde proton is expected to appear as a distinct singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons on the quinoline (B57606) ring would exhibit complex splitting patterns in the δ 7.0-8.5 ppm range, with their precise chemical shifts influenced by the electron-withdrawing chloro group and the electron-donating methyl group. The methyl protons would present as a singlet further upfield.

The ¹³C NMR spectrum would corroborate this structure, with the aldehyde carbon appearing at a characteristic downfield shift of around δ 190 ppm. The aromatic carbons would be observed in the δ 120-150 ppm region, and the methyl carbon would be found at a much higher field.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals by identifying spin-spin couplings between protons and direct one-bond correlations between protons and carbons, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound *

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CHO | 9.5 - 10.5 (s) | ~190 |

| Quinoline-H | 7.0 - 8.5 (m) | 120 - 150 |

| -CH₃ | ~2.5 (s) | ~15-20 |

Note: Data are predictive and based on the analysis of analogous quinoline structures.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy probes the functional groups present in a molecule. In the Fourier-Transform Infrared (FT-IR) spectrum of this compound, a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group is expected around 1700 cm⁻¹. The spectrum would also feature characteristic peaks for the C-Cl stretching vibration, aromatic C=C and C-H stretching, and C-H bending vibrations.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the FT-IR data, providing strong signals for the aromatic ring vibrations and the C-Cl bond.

Table 2: Key Predicted Vibrational Frequencies (cm⁻¹) for this compound *

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aldehyde C=O Stretch | ~1700 (strong) | ~1700 (weak) |

| Aromatic C=C Stretch | 1600-1450 (multiple bands) | 1600-1450 (strong bands) |

| Aromatic C-H Stretch | 3100-3000 (weak) | 3100-3000 (strong) |

| C-Cl Stretch | 800-600 (strong) | 800-600 (strong) |

| Methyl C-H Stretch | 2980-2850 (medium) | 2980-2850 (medium) |

Note: Data are predictive and based on the analysis of analogous quinoline structures.

Mass Spectrometry for Structural Elucidation and Purity Assessment

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity and assessing its purity. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which should correspond to the calculated value for the molecular formula C₁₁H₈ClNO. The presence of the chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio).

The fragmentation pattern observed in the mass spectrum would show the loss of key functional groups, such as the aldehyde group (loss of 29 Da, CHO) or the chlorine atom, providing further structural confirmation.

X-ray Crystallography for Absolute Structure Determination

Single Crystal X-ray Diffraction for Molecular Geometry

By growing a suitable single crystal of this compound and analyzing its diffraction pattern of X-rays, the precise coordinates of each atom in the crystal lattice can be determined. This allows for the accurate measurement of all bond lengths and angles. For instance, the planarity of the quinoline ring system and the orientation of the aldehyde and methyl substituents relative to the ring can be definitively established. In related structures, the dihedral angle between the quinoline ring and the aldehyde group is often small, indicating a high degree of conjugation.

Table 3: Representative Crystallographic Data for a Related Quinoline Derivative *

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.8576 |

| b (Å) | 7.4936 |

| c (Å) | 18.5003 |

| V (ų) | 950.70 |

| Z | 4 |

Note: Data presented is for the related compound 2-Chloro-8-methylquinoline-3-carbaldehyde (B1582571) and serves as an example of typical crystallographic parameters.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules pack together in the crystal lattice, which is governed by intermolecular forces. For this compound, weak C-H···O or C-H···N hydrogen bonds may be observed, connecting adjacent molecules.

Furthermore, the planar aromatic quinoline rings are likely to engage in π-π stacking interactions, where the electron-rich π systems of neighboring molecules align. These interactions, along with other weaker van der Waals forces, play a crucial role in stabilizing the crystal structure. The analysis of these non-covalent interactions is vital for understanding the solid-state properties of the compound.

Specialized Spectroscopic Methods (e.g., EPR for Radical Species)

While standard spectroscopic techniques provide foundational structural information, specialized methods like Electron Paramagnetic Resonance (EPR) spectroscopy are indispensable for the detection and characterization of paramagnetic species, including organic radicals. bruker.com EPR is a powerful and sensitive technique that specifically targets unpaired electrons, offering insights into their electronic structure, environment, and dynamics. bruker.comyoutube.com Although, to date, specific EPR studies on radical species derived from this compound have not been prominently reported in the reviewed scientific literature, a theoretical consideration of its application reveals potential avenues for advanced research.

The molecular structure of this compound, featuring a heteroaromatic quinoline ring and an aldehyde functional group, presents several possibilities for the generation of radical species that could be investigated by EPR spectroscopy.

Potential Formation of Radical Species:

Radical species of this compound could potentially be generated through several mechanisms:

Redox Processes: One-electron reduction of the quinoline ring system could lead to the formation of a radical anion. Conversely, one-electron oxidation could yield a radical cation. These species would be paramagnetic and thus EPR-active.

Reactions at the Aldehyde Group: The carbonyl group of the aldehyde is susceptible to radical addition. nih.govst-andrews.ac.uk Reactions with various radical species could lead to the formation of a new radical centered on the carbon or oxygen atom of the original aldehyde group.

Photochemical Excitation: Irradiation with light of an appropriate wavelength could induce photochemical reactions leading to the formation of radical intermediates.

Hypothetical EPR Spectroscopic Analysis:

Should radical species of this compound be generated, EPR spectroscopy would be the definitive method for their characterization. The resulting EPR spectrum would be defined by several key parameters:

g-factor: The g-factor is analogous to the chemical shift in NMR and provides information about the electronic environment of the unpaired electron. bruker.com For organic radicals, g-values are typically close to that of the free electron (approximately 2.0023). Deviations from this value can offer clues about the location of the unpaired electron within the molecule and the extent of spin-orbit coupling.

Hyperfine Coupling: The interaction of the unpaired electron with magnetic nuclei (such as ¹H, ¹⁴N, and ³⁵/³⁷Cl) in the molecule leads to hyperfine splitting of the EPR signal. The pattern and magnitude of this splitting provide a detailed map of the spin density distribution across the molecule, allowing for the precise identification of the radical's structure. For instance, coupling to the nitrogen atom of the quinoline ring and the various protons on the aromatic system would produce a characteristic splitting pattern.

In cases where the generated radicals are short-lived, the use of spin trapping techniques could be employed. nih.gov This method involves the reaction of the transient radical with a "spin trap" molecule to form a more stable, persistent radical adduct that can be more easily studied by EPR. nih.gov

While no experimental data is currently available, the application of EPR spectroscopy to this compound represents a promising area for future research. Such studies could elucidate reaction mechanisms involving radical intermediates, such as in oxidative degradation processes or in novel synthetic methodologies.

Academic and Research Applications of 5 Chloro 8 Methylquinoline 2 Carbaldehyde and Derivatives

Applications in Preclinical Medicinal Chemistry (In Vitro and In Silico Investigations)

Derivatives of 5-Chloro-8-methylquinoline-2-carbaldehyde are prominent in drug discovery research, where they have been synthesized and evaluated for numerous biological activities. The inherent reactivity of the aldehyde group and the physicochemical properties conferred by the chloro and methyl substitutions on the quinoline (B57606) ring make this class of compounds a fertile ground for developing novel therapeutic agents.

Antimicrobial Activity Studies and Mechanism of Action

The quinoline nucleus is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of chloro- and methyl-substituted quinolines have demonstrated significant potential in combating bacterial pathogens, including those resistant to existing drugs.

Research into 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain derivatives have been found to be active against Staphylococcus aureus and Escherichia coli. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase, which are critical for DNA replication and cell division. nih.gov

Studies on related 8-hydroxyquinoline (B1678124) derivatives have further highlighted the importance of the quinoline scaffold. Cloxyquin (5-chloroquinolin-8-ol) has demonstrated good antituberculosis activity, with Minimum Inhibitory Concentrations (MICs) against Mycobacterium tuberculosis clinical isolates ranging from 0.062 to 0.25 μg/ml. acs.org The activity of such halogenated 8-hydroxyquinolines is thought to be linked to their ability to chelate metal ions, depriving microbes of essential nutrients. acs.org Similarly, new 8-hydroxyquinoline derivatives, where a chlorine atom is present on a grafted benzene (B151609) ring, have shown good activity against both Gram-positive and Gram-negative strains. nih.gov A quinolone-quinoline hybrid derivative, compound 5d , showed potent, broad-spectrum antibacterial effects by potentially targeting both bacterial LptA and Topoisomerase IV proteins. apjhs.com

Table 1: In Vitro Antimicrobial Activity of Selected Quinoline Derivatives

| Compound | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis (clinical isolates) | 0.062-0.25 µg/mL | acs.org |

| Compound 5d (Quinolone-quinoline hybrid) | Gram-positive & Gram-negative strains | 0.125–8 µg/mL | apjhs.com |

| 8-hydroxyquinoline derivative (with Cl substituent) | V. parahaemolyticus & S. aureus | 10⁻⁶ mg/mL | nih.gov |

Antiviral Activity (e.g., HIV Reverse Transcriptase Inhibition)

The quinoline scaffold has been identified as a key component in the development of antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). acs.org A significant focus of this research has been the inhibition of HIV reverse transcriptase (RT), a crucial enzyme for viral replication. researchgate.net

Derivatives of quinoline have been designed and synthesized to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net These molecules bind to an allosteric site on the HIV-RT enzyme, inducing a conformational change that disrupts its catalytic activity. In silico molecular docking studies have shown that certain quinoline derivatives can form hydrogen bonds and π-π interactions with key amino acid residues in the NNRTI binding pocket of the HIV-RT protein, such as Lys101, Lys103, and Tyr188. researchgate.net Furthermore, some styrylquinoline derivatives have been investigated as inhibitors of another critical HIV enzyme, integrase.

While direct studies on this compound derivatives as HIV RT inhibitors are not extensively documented in the provided results, the broader research on quinoline derivatives provides a strong rationale for their potential in this area. For example, a study on various quinoline derivatives identified one compound, 5-hydroxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-8-yl) thiophene-2-sulfonamide, as a potential inhibitor against HIV-RT based on computational and in vitro assays. researchgate.net

Anticancer Research: In Vitro Efficacy and Molecular Targeting

Quinoline derivatives are a significant class of compounds in anticancer research due to their ability to interfere with various cellular processes in cancer cells. Research has shown that derivatives of compounds like 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) can exhibit significant anticancer properties by disrupting DNA synthesis. nih.gov

One area of investigation involves the development of indole-quinoline alkaloids. For example, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (compound 49 ) was synthesized and found to exhibit notable cytotoxicity against colorectal cancer cell lines HCT116 and Caco-2. This compound was shown to induce cell cycle arrest at the G2/M phase and promote apoptosis by modulating the PI3K/AKT/mTOR signaling pathway.

Other research has focused on 8-hydroxyquinoline derivatives. 8-Hydroxy-2-quinolinecarbaldehyde demonstrated significant in vitro cytotoxicity against a panel of human cancer cell lines, with a particularly strong effect against the Hep3B hepatocellular carcinoma cell line. The mechanism of action for many quinoline-based anticancer agents is linked to their metal-chelating properties, which can disrupt cellular homeostasis and induce cell death. Copper complexes of benzoylhydrazones derived from 2-carbaldehyde-8-hydroxyquinoline have shown higher antiproliferative activity than the free ligands in malignant melanoma (A-375) and lung (A-549) cancer cells.

Table 2: In Vitro Anticancer Activity of Selected Quinoline Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀ or MTS₅₀) | Reference |

|---|---|---|---|

| 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 & Caco-2 | Cytotoxic at 0.2, 0.4 µM | |

| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B | 6.25±0.034 µg/mL | |

| 8-Hydroxy-2-quinolinecarbaldehyde | MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 | 12.5–25 µg/mL | |

| Cd(II) complex with 5-nitropicolinic acid | B16-F10 (Melanoma) | 26.94 µg/mL |

Anthelmintic and Antifungal Potential

The investigation of quinoline derivatives extends to their effectiveness against parasitic worms (helminths) and fungi. Research has highlighted the potential of this chemical class in addressing infections caused by these organisms.

Anthelmintic Activity: Studies have been conducted on newer quinoline derivatives, including those based on 8-methyl substituted 2-chloro-3-formylquinolines, to evaluate their anthelmintic properties. The goal of such research is to find alternatives to existing drugs that face growing resistance. In one study, newly synthesized 2,3-disubstituted quinolines were tested for anthelmintic activity, with some compounds showing significant effects compared to the standard drug, albendazole.

Antifungal Activity: Various halogenated quinoline derivatives have demonstrated significant antifungal properties. For example, 5,7-dichloro and 5,7-dibromo derivatives of 2-methyl-8-quinolinol were found to be the most fungitoxic among a series of tested compounds against fungi like Aspergillus niger and Trichophyton mentagrophytes. apjhs.com The antifungal activity of 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) is also well-documented and has been incorporated into materials to inhibit fungal growth. More recent research has focused on designing novel derivatives, such as 8-hydroxyquinolin-5-ylidene thiosemicarbazones, which have shown high potency against a range of pathogenic fungi, including critical priority pathogens like Candida auris. One optimized compound from this series, A14 , exhibited MIC values ranging from ≤ 0.0313 to 2 μg/mL against the tested fungi.

Table 3: In Vitro Antifungal Activity of Selected Quinoline Derivatives

| Compound | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 5,7-Dichloro-2-methyl-8-quinolinol | Various Fungi | Highly Fungitoxic | apjhs.com |

| 5,7-Dibromo-2-methyl-8-quinolinol | Various Fungi | Highly Fungitoxic | apjhs.com |

| Compound A14 (8-hydroxyquinolin-5-ylidene thiosemicarbazone derivative) | Pathogenic Fungi (e.g., C. auris) | ≤ 0.0313–2 µg/mL |

Exploration in Other Biological Areas (e.g., Anti-inflammatory, Antioxidant)

Beyond their antimicrobial and anticancer properties, quinoline derivatives have been explored for other important biological activities, notably as anti-inflammatory and antioxidant agents.

Anti-inflammatory Activity: Several studies have established the anti-inflammatory potential of the quinoline nucleus. Derivatives have been shown to exert appreciable anti-inflammatory effects in various assays. For instance, certain quinoline-thiazolidinedione hybrids have been synthesized and investigated as promising candidates for new anti-inflammatory drugs, with molecular docking studies showing good affinity for targets like COX-2 and PPARγ. In another study, a quinoline derivative loaded into soluble starch nanoparticles was effective against methotrexate-induced inflammation in an experimental model.

Antioxidant Activity: The ability of compounds to scavenge reactive oxygen species is crucial in mitigating oxidative stress, which is implicated in numerous diseases. Researchers have synthesized quinoline-2-carbaldehyde hydrazone derivatives as bioisosteric analogues of melatonin, a known powerful antioxidant, and evaluated their in vitro antioxidant activity. These studies aim to leverage the quinoline scaffold to develop new compounds capable of preventing or delaying diseases associated with oxidative stress.

Utility in Materials Science and Engineering

The applications of quinoline derivatives are not confined to the biomedical field. The unique electronic and photophysical properties of these compounds make them valuable in materials science, particularly in the development of advanced electronic devices.

Corrosion Inhibition Studies and Surface Interactions

Derivatives of 8-hydroxyquinoline, a class of compounds closely related to this compound, have demonstrated significant potential as corrosion inhibitors for metals. For instance, newly synthesized 5-alkoxymethyl-8-hydroxyquinoline derivatives have been evaluated for their ability to protect carbon steel in acidic environments. rsc.org Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that these compounds act as mixed-type corrosion inhibitors. rsc.org

The effectiveness of these inhibitors is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process. This adsorption is influenced by the molecular structure of the inhibitor and its interaction with the metal. The presence of heteroatoms like nitrogen and oxygen, as well as the π-electrons of the quinoline ring system, facilitates strong adsorption onto the metal surface. The adsorption of these derivatives on carbon steel has been found to follow the Langmuir adsorption isotherm. rsc.org

Detailed research findings have quantified the protection efficiency of these compounds. For example, at an optimal concentration of 10⁻³ M, 5-propoxymethyl-8-hydroxyquinoline (PMHQ), 5-methoxymethyl-8-hydroxyquinoline (MMHQ), and 5-hydroxymethyl-8-hydroxyquinoline (HMHQ) exhibited maximum protection efficiencies of 94%, 89%, and 81%, respectively. rsc.org

Table: Corrosion Inhibition Efficiency of 8-Hydroxyquinoline Derivatives

| Compound | Concentration (M) | Protection Efficiency (%) |

|---|---|---|

| 5-propoxymethyl-8-hydroxyquinoline (PMHQ) | 10-3 | 94 |

| 5-methoxymethyl-8-hydroxyquinoline (MMHQ) | 10-3 | 89 |

| 5-hydroxymethyl-8-hydroxyquinoline (HMHQ) | 10-3 | 81 |

Optoelectronic Device Components and Non-linear Optical Properties

Quinoline derivatives are of significant interest in the field of materials science, particularly for their potential applications in optoelectronic devices. This interest stems from their non-linear optical (NLO) properties, which are crucial for technologies such as photonic-based data storage and optical communication. nih.gov The NLO response of these materials is influenced by factors like the extent of the π-conjugated system and the nature of donor-acceptor moieties within the molecule. nih.gov

Theoretical studies, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are used to predict and understand the NLO properties of newly designed quinoline-based compounds. nih.gov These computational methods help in analyzing key parameters like the HOMO-LUMO energy gap, which is vital for tuning the NLO response. nih.gov For instance, research on disubstituted quinoline with carbazole (B46965) compounds has shown a correlation between the molecular structure and the NLO properties. nih.gov

The investigation of optical parameters such as the refractive index, extinction coefficient, and dielectric function provides further insight into the material's potential for optoelectronic applications. rsc.org The third-order nonlinear optical susceptibility (χ⁽³⁾) and the nonlinear refractive index (n₂) are key metrics calculated from these linear optical parameters to assess NLO activity. rsc.org

Supramolecular Chemistry and Self-Assembly

The structure of quinoline derivatives lends itself to applications in supramolecular chemistry, where molecules are designed to self-assemble into larger, ordered structures. The ability of the quinoline nucleus to participate in various non-covalent interactions, such as π–π stacking, is a key driver for these applications.

For example, the crystal structure of 2-chloro-8-methylquinoline-3-carbaldehyde reveals a nearly planar quinoline fused-ring system. researchgate.net In the crystalline state, molecules of a related compound were found to interact through O—H⋯O hydrogen bonds, C—H⋯π interactions, and aromatic π–π stacking interactions, with a centroid–centroid distance of 3.661 (2) Å. researchgate.net These types of interactions are fundamental to the construction of supramolecular assemblies.

Role as Pivotal Synthetic Intermediates and Fine Chemical Building Blocks

This compound and its analogs are highly valued as intermediates in organic synthesis. The presence of both a chloro group and an aldehyde group on the quinoline scaffold provides multiple reaction sites for further chemical transformations.

Precursors for Diverse Heterocyclic Scaffolds

Quinoline-3-carbaldehydes are recognized as important building blocks for the synthesis of more complex heterocyclic systems. mdpi.com They can be efficiently prepared through methods like the Vilsmeier-Haack reaction. mdpi.commdpi.com These aldehydes can then be used in subsequent reactions, such as the Wittig reaction, to generate a variety of new heterocyclic compounds. mdpi.com

For example, protocols have been established for the synthesis of novel heterocycles like 3H-chromeno[3,4-c]quinolines and (E)-2-aryl-4-chloro-3-styrylquinoline-1(2H)-carbaldehydes starting from quinoline-3-carbaldehydes. mdpi.com This demonstrates the versatility of these compounds as precursors for constructing diverse molecular architectures, which is a significant aspect of medicinal chemistry and materials science. mdpi.com

Ligand Design in Coordination Chemistry

The quinoline moiety, particularly the 8-hydroxyquinoline scaffold, is a well-known and potent ligand in coordination chemistry. researchgate.net The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group (or other suitable functional groups) can act as a bidentate chelating agent, forming stable complexes with a wide range of metal ions. researchgate.net

Derivatives of 8-hydroxyquinoline are excellent ligands for the coordination of metal ions and have been used for the extraction of metals. researchgate.net The synthesis of new derivatives, such as those with alkoxymethyl, aminomethyl, and carbazole substituents, allows for the fine-tuning of the ligand's electronic and steric properties, thereby influencing the characteristics of the resulting metal complexes. researchgate.net These complexes have potential applications in various fields, including materials science and catalysis. researchgate.net

Future Research Trajectories and Interdisciplinary Challenges

Advancements in Green and Sustainable Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives has traditionally relied on methods that often involve harsh conditions, hazardous reagents, and significant waste generation. ijpsjournal.com The future of synthesizing 5-Chloro-8-methylquinoline-2-carbaldehyde lies in the adoption of green and sustainable chemistry principles.

Modern approaches such as microwave-assisted organic synthesis (MAOS) and ultrasound-assisted synthesis are at the forefront of this transition. benthamdirect.comnih.govrsc.org Microwave irradiation has been shown to significantly reduce reaction times, improve yields, and enhance the purity of quinoline derivatives. benthamdirect.comtandfonline.com For instance, catalyst-free, one-pot, three-component reactions under microwave irradiation have been successfully employed for the synthesis of complex quinoline hybrids. acs.org Similarly, ultrasound-assisted synthesis offers benefits like shorter reaction times and lower energy consumption, proving to be an environmentally friendly method for generating quinoline-imidazole derivatives. nih.govrsc.org The application of these techniques to the classic Vilsmeier-Haack reaction, a common method for formylating heterocyclic compounds, could provide a more efficient and greener route to this compound. chemijournal.comchemijournal.com

Furthermore, the development and use of reusable catalysts, such as transition metal oxides or nanocatalysts, present a sustainable pathway. rsc.orgnih.gov These catalysts can be recovered and reused multiple times without a significant loss of activity, making the synthesis process more economical and environmentally benign. rsc.orgnih.gov The exploration of green solvents, like water or ionic liquids, in conjunction with these advanced synthetic techniques will be crucial in developing a truly sustainable manufacturing process for this compound. tandfonline.com

Synergistic Integration of Experimental and Computational Approaches

The synergy between experimental and computational chemistry is a powerful tool for accelerating the discovery and development of new chemical entities. For this compound, this integrated approach can provide deep insights into its structure, reactivity, and potential biological interactions.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic properties of the molecule. arabjchem.org Such studies can elucidate the influence of the chloro and methyl substituents on the electron distribution within the quinoline ring system, providing a theoretical basis for its reactivity. arabjchem.orgresearchgate.net For example, DFT can be used to calculate frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP) surfaces, and other quantum-molecular descriptors that are crucial for understanding reaction mechanisms and predicting sites of interaction. arabjchem.org

Molecular docking is another invaluable computational tool that can predict the binding affinity and mode of interaction of this compound with various biological targets. nih.govtubitak.gov.tr By docking the compound into the active sites of known enzymes or receptors implicated in disease, researchers can generate hypotheses about its potential mechanisms of action. nih.gov These in silico predictions can then guide experimental studies, saving time and resources. For instance, docking studies on similar quinoline derivatives have been used to predict their inhibitory activity against targets like HIV reverse transcriptase and various kinases. nih.govmdpi.com

The integration of these computational methods with experimental data from techniques like X-ray crystallography, NMR spectroscopy, and in vitro biological assays will provide a comprehensive understanding of this compound.

Identification of Novel Biological Targets and Therapeutic Modalities (Preclinical Stage)

Quinoline derivatives are known to possess a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. ekb.egnih.govmedcraveonline.comapjhs.com Preclinical investigations into this compound are likely to reveal its potential in several therapeutic areas.

In the realm of oncology , quinoline derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, such as targeting protein kinases, disrupting tubulin polymerization, and inducing apoptosis. ekb.egarabjchem.org Given that many quinoline-based compounds are in clinical trials for cancer, it is plausible that this compound could exhibit cytotoxic effects against various cancer cell lines. rsc.org Future preclinical studies should involve screening against a panel of human cancer cell lines to identify its antiproliferative activity and elucidate its mechanism of action. nih.govnih.gov

As an antimicrobial agent , quinolines have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. biointerfaceresearch.comnih.govnih.gov The unique substitution pattern of this compound may confer potent activity against multidrug-resistant strains. nih.gov Preclinical evaluation of its minimum inhibitory concentrations (MICs) against a range of pathogenic bacteria and fungi is a critical next step. nih.govnih.gov

The aldehyde functional group at the 2-position is a key feature, as it can readily react with various nucleophiles to form Schiff bases and other derivatives, opening avenues for the creation of extensive compound libraries for further biological evaluation. chemijournal.com

Development of Targeted Structure-Activity Relationship (SAR) Landscapes

A systematic exploration of the Structure-Activity Relationship (SAR) is fundamental to optimizing the therapeutic potential of this compound. This involves synthesizing a series of analogues and evaluating how structural modifications influence biological activity.

Key areas for SAR investigation would include:

The role of the C5-chloro group: Halogenation, particularly at the C5 position, is known to influence the electronic properties and biological activity of quinolines. rsc.org Comparative studies with analogues bearing different halogens (e.g., fluorine, bromine) or other electron-withdrawing groups at this position would clarify the importance of the chloro substituent.

The impact of the C8-methyl group: The methyl group at the C8 position can affect both the steric and electronic properties of the molecule. brieflands.com Investigating analogues with different alkyl groups or other substituents at this position would help to understand its contribution to activity. Studies on other quinolines have shown that methyl substitution can influence cytotoxic effects. brieflands.combiointerfaceresearch.com

Modification of the C2-carbaldehyde group: The aldehyde is a versatile handle for chemical modification. chemijournal.com Converting it to other functional groups, such as oximes, hydrazones, or alcohols, could lead to derivatives with improved potency, selectivity, or pharmacokinetic properties.

A comprehensive SAR study, combining synthetic chemistry with biological testing and computational modeling, will be essential to build a detailed landscape of how the structural features of this compound and its derivatives relate to their biological function. This will ultimately guide the rational design of more potent and selective therapeutic agents.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 5-Chloro-8-methylquinoline-2-carbaldehyde with high purity?

The synthesis typically involves multi-step reactions starting from quinoline precursors. Key factors include:

- Solvent selection : Ethanol or dichloromethane under reflux conditions to enhance reaction efficiency and yield .

- Catalysts : Lewis acids (e.g., AlCl₃) or transition-metal catalysts to facilitate formylation and chlorination at specific positions .

- Purification : Column chromatography or recrystallization to isolate the aldehyde group while minimizing side products. Monitor reaction progress via TLC or HPLC with a C18 column and UV detection at 254 nm .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

- ¹H/¹³C NMR : Identify characteristic signals, such as the aldehyde proton (~10 ppm) and aromatic protons in the quinoline ring (6.5–8.5 ppm). Compare with published spectra of analogous compounds (e.g., 5-Bromoquinoline derivatives) .

- IR : Confirm the presence of the aldehyde group (C=O stretch at ~1700 cm⁻¹) and C-Cl bonds (550–850 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak ([M+H]⁺ at m/z 206.04) and isotopic patterns for chlorine .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) can determine bond angles, torsional strain, and intermolecular interactions. For example:

- Compare the aldehyde group’s orientation with structurally similar compounds (e.g., 2-Chloro-8-methoxyquinoline-3-carbaldehyde) to assess steric effects from the methyl and chloro substituents .

- Refinement protocols should include anisotropic displacement parameters and hydrogen-bonding networks to validate the crystal packing .

Q. What methodologies are recommended for analyzing the compound’s interactions with biological targets (e.g., enzymes, DNA)?

- Spectroscopic assays : Fluorescence quenching or UV-Vis titration to study binding constants with proteins (e.g., serum albumin) .

- Molecular docking : Use software like AutoDock Vina to predict binding modes, prioritizing the quinoline core and aldehyde group as key interaction sites .

- Microscale Thermophoresis (MST) : Quantify binding affinity (Kd) under physiological conditions, ensuring buffer compatibility with the compound’s solubility .

Q. How can researchers address contradictions in reported biological activities (e.g., antibacterial vs. inactive results)?

- Structural verification : Confirm batch purity via HPLC (>98%) and rule out degradation products .

- Strain-specific testing : Replicate assays across diverse bacterial strains (e.g., Gram-positive vs. Gram-negative) using standardized protocols (CLSI guidelines) .

- SAR studies : Synthesize derivatives (e.g., replacing the chloro group with bromo or modifying the methyl group) to isolate contributions of specific substituents to bioactivity .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound?

- LC-MS/MS : Use a reverse-phase column (C18) with a gradient elution (water/acetonitrile + 0.1% formic acid) to detect impurities at ppm levels .

- ICP-MS : Screen for heavy metal residues (e.g., Pd from catalytic steps) with detection limits <0.1 ppb .

- Stability studies : Accelerated degradation under heat/light to identify labile functional groups (e.g., aldehyde oxidation) .

Methodological Considerations

Q. How to design a robust structure-activity relationship (SAR) study for derivatives of this compound?

- Variable substituents : Systematically modify the chloro, methyl, or aldehyde groups while retaining the quinoline core .

- In vitro screens : Prioritize assays relevant to the target application (e.g., antimicrobial disk diffusion, cytotoxicity via MTT assay) .

- Data normalization : Use positive controls (e.g., ciprofloxacin for antibacterial assays) and statistical tools (ANOVA) to validate significance .

Q. What computational tools are effective for predicting the physicochemical properties of this compound?

- LogP and solubility : Employ ChemAxon or ACD/Labs to estimate partition coefficients and aqueous solubility, critical for bioavailability studies .

- pKa prediction : Use SPARC or MarvinSuite to assess the aldehyde’s acidity and potential for tautomerism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.